molecular formula C10H13NO3S B1297641 Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate CAS No. 57773-41-8

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

Cat. No. B1297641
CAS RN: 57773-41-8
M. Wt: 227.28 g/mol
InChI Key: BYBXJRFAEPGDLK-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C10H13NO3S . It has a molecular weight of 228.29 . The IUPAC name for this compound is ethyl 5-acetyl-2-amino-4-methyl-1H-1lambda3-thiophene-3-carboxylate .


Synthesis Analysis

The synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate and similar compounds is often achieved through multicomponent condensation of a ketone with an activated nitrile and elemental sulfur in the presence of diethylamine as a catalyst . This method, known as Gewald’s method, is a well-established classical approach for the preparation of 2-aminothiophenes .


Molecular Structure Analysis

The InChI code for Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is 1S/C10H14NO3S/c1-4-14-10 (13)7-5 (2)8 (6 (3)12)15-9 (7)11/h15H,4,11H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is a compound with a molecular weight of 228.29 .

Scientific Research Applications

Antimicrobial Agents

Thiophene derivatives have shown significant potential as antimicrobial agents. For instance, certain compounds have demonstrated inhibitory effects against various organisms, including Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. The specific compound may have similar applications due to its structural similarities with other active thiophene derivatives .

Anticancer Agents

Thiophenes are also used in the synthesis of anticancer agents. Their ability to interact with biological systems makes them valuable in the development of drugs targeting cancer cells. The ethyl group in “Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate” could potentially enhance its solubility and bioavailability, making it a candidate for anticancer drug development .

Anti-Atherosclerotic Agents

Some thiophene derivatives are used in synthesizing anti-atherosclerotic agents. These compounds can help in treating or preventing atherosclerosis, a condition characterized by the hardening and narrowing of the arteries. The methylthiophene moiety might contribute to the compound’s efficacy in such applications .

Metal Complexing Agents

Thiophenes can act as metal complexing agents due to their sulfur-containing ring. This property is useful in various chemical processes, including catalysis and materials science. “Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate” could potentially be used to form complexes with metals for research or industrial applications .

Development of Insecticides

The structural properties of thiophenes make them suitable for developing insecticidal compounds. Their interaction with insect biology can be exploited to control pest populations effectively. The compound may have potential uses in this field as well .

Proteomics Research

This specific compound is available for purchase as a biochemical for proteomics research, indicating its use in studying proteins and their functions within biological systems. Its role in proteomics could involve serving as a building block or a reagent in various experimental setups .

properties

IUPAC Name

ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-4-14-10(13)7-5(2)8(6(3)12)15-9(7)11/h4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBXJRFAEPGDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344491
Record name ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

CAS RN

57773-41-8
Record name ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: How was Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate synthesized and what analytical techniques were employed for its structural characterization?

A1: Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was successfully synthesized through a one-pot reaction utilizing acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine [, ]. The structure of the synthesized compound was confirmed using a combination of analytical techniques. Elemental analysis was performed to determine the elemental composition, providing information about the relative amounts of carbon, hydrogen, nitrogen, oxygen, and sulfur present in the molecule. Additionally, MHz spectrometry, likely referring to Nuclear Magnetic Resonance (NMR) spectroscopy, was employed to elucidate the compound's structure. NMR spectroscopy provides detailed insights into the connectivity and environment of atoms within a molecule, confirming the presence of specific functional groups and their arrangement. [, ]

Q2: What are the key structural features of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate and how do they influence its packing?

A2: Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate exhibits an intramolecular N—H⋯O hydrogen bond, which plays a crucial role in stabilizing the molecule's conformation. [] This interaction occurs between the hydrogen atom attached to the nitrogen (N—H) and the oxygen atom of the carbonyl group (C=O) within the same molecule. Furthermore, the packing of the molecules within the crystal lattice is reinforced by additional intermolecular N—H⋯O hydrogen bonds. These interactions occur between neighboring molecules, further stabilizing the overall structure. It is also worth noting that two of the methyl groups in the molecule exhibit disorder, with their hydrogen atoms occupying two different positions with equal probability. [] This disorder highlights the dynamic nature of the molecule and its ability to adopt slightly different conformations.

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